molecular formula C20H30O4 B585880 8-iso-prostaglandin A2 CAS No. 474391-66-7

8-iso-prostaglandin A2

Cat. No.: B585880
CAS No.: 474391-66-7
M. Wt: 334.4 g/mol
InChI Key: MYHXHCUNDDAEOZ-UKUWKSPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-iso Prostaglandin A2 is a prostanoid.

Properties

IUPAC Name

(Z)-7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-UKUWKSPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348063
Record name 8-Isoprostaglandin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474391-66-7
Record name 8-Isoprostaglandin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474391667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isoprostaglandin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iso-prostaglandin A2
Reactant of Route 2
8-iso-prostaglandin A2
Reactant of Route 3
8-iso-prostaglandin A2
Reactant of Route 4
8-iso-prostaglandin A2
Reactant of Route 5
8-iso-prostaglandin A2
Reactant of Route 6
8-iso-prostaglandin A2
Customer
Q & A

Q1: How does 8-iso-Prostaglandin A2 exert its biological effects?

A: Research indicates that this compound interacts with the transient receptor potential A1 (TRPA1) ion channel, causing its activation. [] This interaction triggers a downstream cascade, leading to neuronal excitation, particularly in nociceptive neurons associated with pain sensation. []

Q2: What is the role of this compound in angiogenesis?

A: Studies show that this compound, alongside 8-iso-Prostaglandin F2alpha and 8-iso-Prostaglandin E2, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. [] This inhibition occurs through the activation of the thromboxane A2 receptor, potentially leading to Rho kinase overactivation. [] This mechanism suggests a possible role for this compound in counteracting VEGF-driven neovascularization, particularly in conditions where VEGF release and isoprostane formation coincide, such as myocardial ischemia. []

Q3: Is there any evidence for the presence of this compound in patients with Irritable Bowel Syndrome (IBS)?

A: While research indicates elevated levels of certain PUFA metabolites, like 5,6-EET, in IBS patients, there is currently no direct evidence suggesting a similar increase in this compound levels in these patients. [] Further research is needed to explore a potential link between this compound and IBS.

Q4: Are there any known structural analogs of this compound with different biological activities?

A: Yes, research highlights the importance of the electrophilic carbon in this compound for its ability to activate TRPA1. [] For instance, PGB2, a structural analog lacking the reactive electrophilic carbon due to steric hindrance, does not activate TRPA1. [] This comparison emphasizes the crucial role of specific structural features in mediating the biological activity of this compound and its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.